molecular formula C16H22FNO2S B3040668 tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate CAS No. 226398-48-7

tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate

Cat. No.: B3040668
CAS No.: 226398-48-7
M. Wt: 311.4 g/mol
InChI Key: GURVJFJMSLFRIL-UHFFFAOYSA-N
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Description

tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate: is a chemical compound that belongs to the class of piperidine derivatives It features a tert-butyl group, a fluorophenyl thioether, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-Butyl Group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a base.

    Attachment of the Fluorophenyl Thioether: The fluorophenyl thioether moiety is attached through a nucleophilic substitution reaction, where a fluorophenyl thiol reacts with the piperidine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl or piperidine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Various substituted piperidine or fluorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of fluorophenyl thioethers on biological systems. It may serve as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Its structural features could be relevant in the design of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl thioether moiety may play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The piperidine ring can also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
  • tert-Butyl 4-(phenylamino)piperidine-1-carboxylate
  • tert-Butyl 4-(4-bromophenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate is unique due to the presence of the fluorophenyl thioether moiety. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. The fluorine atom can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-(4-fluorophenyl)sulfanylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO2S/c1-16(2,3)20-15(19)18-10-8-14(9-11-18)21-13-6-4-12(17)5-7-13/h4-7,14H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GURVJFJMSLFRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)SC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.42 g, 5.08 mmol), 4-fluorobenzenethiol (0.663 ml, 6.10 mmol) and K2CO3 (1.054 g, 7.62 mmol) in ACN (12.71 mL) was stirred at 85° C. overnight. The reaction mixture was filtered by suction and the solvent removed gave tert-butyl 4-((4-fluorophenyl)thio)piperidine-1-carboxylate (1.5 g, 95%) as a white solid.
Quantity
1.42 g
Type
reactant
Reaction Step One
Quantity
0.663 mL
Type
reactant
Reaction Step One
Name
Quantity
1.054 g
Type
reactant
Reaction Step One
Name
Quantity
12.71 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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